3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, a heterocyclic scaffold known for diverse pharmacological applications . Its structure features:
- Core: A pyrido[1,2-a]pyrimidin-4-one ring system fused with a thiazolidin-4-one moiety.
- Substituents: A (Z)-configured methylidene group bridging the thiazolidinone and pyrido-pyrimidinone rings. A 4-methoxybenzyl group at position 3 of the thiazolidinone ring, which may enhance lipophilicity and receptor binding .
The compound’s molecular weight is 494.6 g/mol (calculated from SMILES data), and it exists as a dry powder at room temperature .
Properties
Molecular Formula |
C25H25N5O3S2 |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N5O3S2/c1-27-11-13-28(14-12-27)22-19(23(31)29-10-4-3-5-21(29)26-22)15-20-24(32)30(25(34)35-20)16-17-6-8-18(33-2)9-7-17/h3-10,15H,11-14,16H2,1-2H3/b20-15- |
InChI Key |
DLLOVUVYDVFMIE-HKWRFOASSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=C(C=C5)OC |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. The synthetic route often starts with the preparation of the thiazolidinone ring, followed by the introduction of the pyrido[1,2-a]pyrimidin-4-one moiety. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anti-Cancer Properties
Research has indicated that compounds similar to this one possess anti-cancer properties. For instance, studies have shown that derivatives of pyrido[1,2-a]pyrimidines can inhibit tumor cell growth by interfering with DNA synthesis and repair mechanisms. The thiazolidinone moiety may enhance this effect by promoting apoptosis in cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate that it exhibits significant activity against a range of bacterial strains. This is particularly relevant in the context of rising antibiotic resistance, where new antimicrobial agents are urgently needed.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the thiazolidinone ring and subsequent functionalization to introduce the piperazine and pyrido moieties.
Derivative Studies
Several derivatives of this compound have been synthesized to explore structure-activity relationships (SAR). These studies indicate that modifications in the substituents on the benzyl and piperazine rings can significantly alter biological activity, providing insights into optimizing efficacy.
Case Study 1: Anti-Cancer Activity
A study published in 2021 demonstrated that a derivative of this compound showed potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Efficacy
Another research article highlighted the antimicrobial efficacy of this compound against resistant strains of Staphylococcus aureus. The study utilized agar diffusion methods to assess inhibition zones, showing promising results compared to standard antibiotics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application, but they often include modulation of cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Substituent Impact on Bioactivity: The 4-methylpiperazin-1-yl group in the target compound may improve solubility compared to morpholine derivatives (e.g., BH30059) but reduce steric hindrance relative to benzylpiperazinyl analogs . Thiazolidinone modifications: The 4-methoxybenzyl group in the target compound likely enhances aromatic interactions in binding pockets, similar to the benzyl or allyl groups in –3 compounds .
Molecular Weight Trends :
- The target compound (494.6 g/mol) is lighter than BH30059 (536.67 g/mol), primarily due to the absence of a 7-methyl group on the pyrido ring .
Synthetic Feasibility :
- The use of SHELX programs () for crystallographic refinement indicates that structural analogs with similar complexity can be reliably characterized, aiding in structure-activity relationship (SAR) studies .
Biological Activity
The compound 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic structure that combines elements from thiazolidinones and pyrido-pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a monoisotopic mass of approximately 496.1239 Da. The structure features a thiazolidinone moiety which is known for its diverse biological activities.
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the thiazolidinone scaffold can enhance cytotoxicity against various cancer cell lines. A recent review highlighted that certain thiazolidinone derivatives demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting that the compound may possess similar potential due to its structural characteristics .
Antimicrobial Activity
Thiazolidinones are also recognized for their antimicrobial properties. In vitro studies have reported that compounds with similar structures exhibit activity against both gram-positive and gram-negative bacteria. For example, derivatives showed minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml against Staphylococcus aureus . The presence of the methoxybenzyl group in the compound may enhance its lipophilicity, potentially improving its penetration into bacterial membranes.
Anti-inflammatory Properties
The anti-inflammatory potential of thiazolidinone derivatives has been documented through various assays measuring cytokine production and inflammatory markers. Compounds structurally related to our target have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models . This suggests that our compound may similarly modulate inflammatory pathways.
The biological activities of thiazolidinone derivatives are often attributed to their ability to interact with specific molecular targets:
- PPARγ Activation : Some thiazolidinones act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and adipogenesis .
- Enzyme Inhibition : The inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) has been linked to the anti-inflammatory effects observed in these compounds .
- Antioxidant Activity : Many thiazolidinones exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress, which is vital in preventing cell damage associated with chronic diseases .
Case Studies
Several studies have explored the biological activity of compounds similar to our target:
- Study on Thiazolidinone Derivatives : A study evaluated a series of thiazolidinone derivatives for their anticancer activity against various cell lines. The results indicated that certain substitutions significantly enhanced potency, with some derivatives achieving IC50 values below 10 µM .
- Antimicrobial Evaluation : Another research focused on the antimicrobial activity of thiazolidinone-based compounds against Mycobacterium tuberculosis, revealing promising results with MIC values comparable to standard treatments .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound’s synthesis typically involves multi-step reactions, including cyclization, condensation, and substitution. Key steps include:
- Schiff base formation : Reaction of hydrazine derivatives with aldehydes (e.g., 4-methoxybenzaldehyde) under acidic conditions .
- Heterocyclic ring closure : Use of catalysts like acetic acid or sodium hypochlorite to promote cyclization .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, ethanol) improve solubility of intermediates .
- Purity enhancement : Column chromatography or recrystallization from methanol/water mixtures .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Key techniques :
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays :
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values 8–64 µg/mL) .
- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ of 12 µM against HeLa cells) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approaches :
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize π-π stacking with biological targets .
- Molecular docking : Simulate binding to receptors (e.g., EGFR kinase) using software like AutoDock Vina .
- QSAR models : Correlate substituent effects (e.g., methoxy vs. methylpiperazinyl groups) with activity trends .
Q. How to resolve contradictions in reported bioactivity data across structurally similar analogs?
- Case example : Discrepancies in antimicrobial activity between thiazolidinone and pyridothiadiazine derivatives .
- Resolution strategies :
- Systematic substitution : Synthesize analogs with incremental changes (e.g., replacing 4-methoxybenzyl with 3-methoxybenzyl) .
- Bioassay standardization : Use consistent protocols (e.g., CLSI guidelines for MIC determination) .
- Meta-analysis : Pool data from multiple studies to identify outliers or trends .
Q. What strategies improve the compound’s stability under physiological conditions?
- Prodrug design : Mask reactive groups (e.g., esterification of the pyrimidinone ring) .
- Formulation : Encapsulation in PEGylated liposomes to reduce aqueous exposure .
Q. What experimental evidence supports the proposed reaction mechanism for its synthesis?
- Mechanistic insights :
- Hydrazone intermediate isolation : Confirmed via ¹H NMR (δ 10.72 ppm, NH proton) .
- Cyclization kinetics : Pseudo-first-order rate constants calculated under varying pH .
- Isotopic labeling : Use of ¹⁵N-labeled hydrazines to track nitrogen incorporation .
Q. How do structural analogs compare in terms of reactivity and bioactivity?
- Comparative analysis :
| Analog | Structural Difference | Bioactivity (IC₅₀) |
|---|---|---|
| A | 4-Methylpiperazinyl → Piperidinyl | 2.5× lower kinase inhibition |
| B | Thioxo → Oxo group | 50% reduced antimicrobial activity |
- Reactivity trends : Electron-withdrawing substituents (e.g., nitro groups) accelerate cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
